1-Bromo-3,3-difluorobutane
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Overview
Description
1-Bromo-3,3-difluorobutane is a halogenated organic compound with the molecular formula C4H7BrF2 It is characterized by the presence of a bromine atom and two fluorine atoms attached to a butane backbone
Mechanism of Action
Target of Action
1-Bromo-3,3-difluorobutane is a halogenated organic compound
Mode of Action
It’s worth noting that halogenated organic compounds often exert their effects through electrophilic substitution reactions, where the halogen atom acts as a leaving group .
Biochemical Pathways
For instance, they can undergo metabolic transformations catalyzed by cytochrome P450 enzymes, leading to the formation of reactive metabolites .
Pharmacokinetics
They can distribute throughout the body, often accumulating in fatty tissues due to their lipophilic nature .
Result of Action
Halogenated compounds can cause a variety of effects at the molecular and cellular levels, including oxidative stress, dna damage, and disruption of cell signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Furthermore, the compound’s effects can be modulated by the physiological and pathological state of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,3-difluorobutane can be synthesized through several methods. One common approach involves the bromination of 3,3-difluorobutene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction typically takes place at room temperature and yields this compound as the major product .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,3-difluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different functionalized derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 3,3-difluorobutene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used in substitution reactions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3,3-difluorobutanol, 3,3-difluorobutyronitrile, and 3,3-difluorobutylamine can be formed.
Elimination Products: The primary product of elimination is 3,3-difluorobutene.
Scientific Research Applications
1-Bromo-3,3-difluorobutane has several applications in scientific research:
Comparison with Similar Compounds
1-Bromo-2,3-difluorobutane: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.
1-Bromo-3,3,3-trifluoropropene: Contains an additional fluorine atom and a double bond, resulting in distinct chemical properties and uses.
Uniqueness: 1-Bromo-3,3-difluorobutane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other halogenated butanes. Its dual fluorine substitution enhances its utility in the synthesis of fluorinated compounds, making it a valuable tool in both academic and industrial research .
Properties
IUPAC Name |
1-bromo-3,3-difluorobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrF2/c1-4(6,7)2-3-5/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGQUVAOZVWRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784544-27-9 |
Source
|
Record name | 1-bromo-3,3-difluorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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